4-Chloro-6,7-dimethoxyquinazoline

Medicinal Chemistry Organic Synthesis Process Chemistry

4-Chloro-6,7-dimethoxyquinazoline is a strategic intermediate for EGFR and VEGFR-2 inhibitor programs. Unlike generic 4-halo analogs, the 4-chloro group uniquely balances SNAr reactivity and stability, preventing side reactions and securing >4,000-fold potency advantages in final pharmacophores. The validated 98% yield, chromatography-free synthesis ensures scalable, cost-effective supply for CROs and pharma companies advancing next-generation quinazoline-based oncology candidates. Ensure your pipeline's integrity with the correct leaving group from the start.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 13790-39-1
Cat. No. B018312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxyquinazoline
CAS13790-39-1
Synonyms6,7-Dimethoxy-4-chloroquinazoline;  4-Chloro-6,7-dimethoxyquinazoline; 
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3
InChIKeyLLLHRNQLGUOJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1): A Foundational Intermediate for Kinase Inhibitor Synthesis


4-Chloro-6,7-dimethoxyquinazoline is a halogenated quinazoline derivative that serves as a pivotal synthetic intermediate, primarily for constructing 4-substituted-6,7-dimethoxyquinazolines [1]. Its chemical structure features a chlorine atom at the 4-position of the quinazoline core, which is activated for nucleophilic aromatic substitution (SNAr) reactions, and two methoxy groups at the 6- and 7-positions that modulate electronic properties [2]. This specific arrangement allows for the efficient and regioselective introduction of various amine, aniline, and aryloxy moieties, making it a cornerstone building block for numerous biologically active compounds, particularly tyrosine kinase inhibitors [3].

Why 4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) Cannot Be Replaced by Other 4-Haloquinazoline Building Blocks


Generic substitution among 4-halo-6,7-dimethoxyquinazolines fails due to the profound impact of the leaving group on both synthetic efficiency and the resulting biological activity of downstream products. The 4-chloro derivative offers a specific balance of stability and reactivity that is distinct from other halogenated analogs [1]. For instance, the 4-fluoro analog, while more reactive, may lead to uncontrolled side reactions or unstable intermediates. Conversely, the 4-iodo analog is less reactive and may require harsher conditions, compromising functional group tolerance and reducing overall yield in critical coupling steps . The subtle electronic differences conferred by the 4-substituent on the quinazoline core are magnified in the final pharmacophore, leading to steep structure-activity relationships (SAR) where even a minor change in the leaving group's electronic nature can result in a significant loss of target potency in the final inhibitor molecule [2]. Therefore, the specific chemical behavior of the 4-chloro group is integral to both the synthetic route and the ultimate biological efficacy, precluding simple substitution.

Quantitative Differentiation of 4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) vs. Analogs and Alternatives


Synthetic Efficiency: Higher Nucleophilic Displacement Yield Compared to 4-Hydroxy Precursor

The 4-chloro group in 4-chloro-6,7-dimethoxyquinazoline provides superior reactivity for nucleophilic aromatic substitution (SNAr) compared to its direct precursor, 4-hydroxy-6,7-dimethoxyquinazoline. The hydroxyl group is a poor leaving group and requires harsh conditions or pre-activation, leading to lower yields. In contrast, the 4-chloro derivative reacts directly with amine nucleophiles under milder conditions to produce 4-anilinoquinazolines with high yields [1]. For example, the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-aminophenol provides the desired 4-anilinoquinazoline product in a 92% yield, a level of efficiency unattainable with the 4-hydroxy analog without significant optimization .

Medicinal Chemistry Organic Synthesis Process Chemistry

Synthetic Utility: Enabling Access to Potent EGFR Inhibitor PD 153035

4-Chloro-6,7-dimethoxyquinazoline is the essential starting material for the synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a highly potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The synthesis involves a direct SNAr reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline [1]. The resulting compound, PD 153035, exhibits an IC50 of 0.025 nM against EGFR kinase activity. This level of potency establishes a quantitative benchmark; other quinazoline cores, such as those lacking the 6,7-dimethoxy substitution pattern, yield inhibitors with significantly lower potency (often in the micromolar range) [2].

EGFR Inhibition Cancer Research Kinase Inhibitors

Synthetic Purity: High-Yield Synthesis with 98% Crude Yield Enables Efficient Purification

A key differentiator for 4-chloro-6,7-dimethoxyquinazoline is its ability to be synthesized in high crude purity and excellent yield, minimizing the need for complex and costly purification steps. A reported procedure for its synthesis from the corresponding 4-hydroxy precursor via reaction with phosphorus oxychloride yielded the product in 98% yield as a white solid, with 1H-NMR confirming high purity . Alternative syntheses for similar 4-chloroquinazoline derivatives often require extensive chromatographic purification, resulting in lower overall yields and increased production costs.

Process Chemistry Analytical Chemistry GMP Manufacturing

Validated Research and Industrial Applications for 4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1)


Synthesis of High-Potency EGFR Tyrosine Kinase Inhibitor Lead Compounds

This scenario is directly supported by the compound's proven ability to generate the sub-nanomolar EGFR inhibitor PD 153035 [1]. Laboratories focused on developing next-generation EGFR inhibitors for oncology applications will find this intermediate indispensable. The steep SAR around the 6,7-dimethoxy-4-anilinoquinazoline core, as demonstrated by the >4,000-fold potency advantage over unsubstituted analogs, underscores its value for creating highly optimized lead molecules [2].

Scalable Process Chemistry and GMP Manufacturing of Clinical Candidates

This scenario is validated by the reported 98% yield and chromatography-free synthesis of the target compound [1]. For contract research organizations (CROs) and pharmaceutical companies scaling up the synthesis of quinazoline-based drug candidates (e.g., analogs of gefitinib, erlotinib, or tivozanib), this high-yielding, robust process for the key intermediate minimizes cost, reduces waste, and ensures a reliable supply chain of high-purity material, which is critical for later-stage development and manufacturing [2].

Construction of DNA-Intercalating Pharmacophores for Oncology Research

This application is supported by studies demonstrating that derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, specifically N-aminoalkyl(anilino)-6,7-dimethoxyquinazolines, exhibit efficient DNA intercalative binding [1]. This mechanistic insight provides a basis for using this scaffold to develop novel anticancer agents that target DNA directly. Research programs exploring alternative mechanisms of action beyond kinase inhibition can leverage this compound to access this distinct pharmacological activity.

Preparation of Aryloxy-Linked VEGFR-2 Selective Inhibitors

This scenario is based on the direct use of 4-chloro-6,7-dimethoxyquinazoline as a starting material to generate selective VEGFR-2 tyrosine kinase inhibitors [1]. By substituting the chlorine with an aryloxy group, researchers can achieve nanomolar-range IC50 values against VEGFR-2 in vitro, with selectivity over EGFR [2]. This application is particularly relevant for drug discovery programs targeting tumor angiogenesis, where selective VEGFR-2 inhibition is a key therapeutic goal.

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